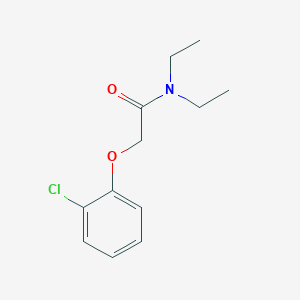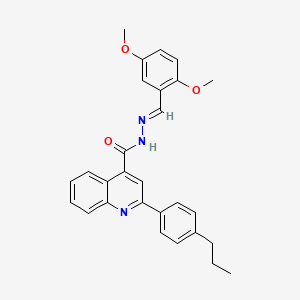
2-(2-chlorophenoxy)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N,N-diethylacetamide, also known as Chloroquine Diethylamide (CQDA), is a synthetic compound that has gained attention for its potential therapeutic use in various medical fields. CQDA is a derivative of chloroquine, a well-known antimalarial drug. The compound has shown promising results in scientific research, making it a topic of interest for many researchers.
Mécanisme D'action
The mechanism of action of CQDA is not fully understood. However, it is believed that the compound works by interfering with the DNA synthesis of cells. CQDA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. The inhibition of this enzyme leads to the disruption of DNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects
CQDA has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CQDA has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been found to have antiviral activity by inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
CQDA has several advantages for laboratory experiments. The compound is easy to synthesize, making it readily available for research purposes. Additionally, CQDA has been found to have low toxicity, making it safe for use in animal studies. However, the limitations of CQDA include its solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research of CQDA. One potential application is the use of the compound as an antiviral drug. CQDA has shown promising results in inhibiting the replication of various viruses, and further research could lead to the development of a new class of antiviral drugs. Additionally, the compound could be further studied for its potential use in cancer treatment. The induction of apoptosis in cancer cells could lead to the development of new cancer therapies. Finally, CQDA could be studied for its potential use in autoimmune diseases. The compound's ability to reduce inflammation could lead to the development of new treatments for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion
In conclusion, 2-(2-chlorophenoxy)-N,N-diethylacetamide, or 2-(2-chlorophenoxy)-N,N-diethylacetamide Diethylamide, is a synthetic compound that has shown promise in scientific research. The compound has potential therapeutic uses in various medical fields, including antimalarial, cancer treatment, autoimmune diseases, and antiviral drugs. While the mechanism of action of CQDA is not fully understood, the compound has several biochemical and physiological effects, including the inhibition of DNA synthesis, reduction of inflammation, and induction of apoptosis. The future directions for the research of CQDA include the development of new antiviral drugs, cancer therapies, and treatments for autoimmune diseases.
Méthodes De Synthèse
CQDA can be synthesized by reacting 2-chlorophenol with diethylamine in the presence of acetic anhydride. The reaction produces CQDA in high yield and purity. The synthesis method is relatively simple, making it easy to produce CQDA in large quantities.
Applications De Recherche Scientifique
CQDA has been studied extensively for its potential therapeutic uses. The compound has shown promise as an antimalarial drug, as well as a treatment for cancer, autoimmune diseases, and viral infections. CQDA has been found to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. Additionally, the compound has shown antiviral activity against various viruses, including influenza and HIV.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-14(4-2)12(15)9-16-11-8-6-5-7-10(11)13/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTPLYUFQSLEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)



![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)

![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5752580.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)
